6-Tert-butylnicotinamide

Description

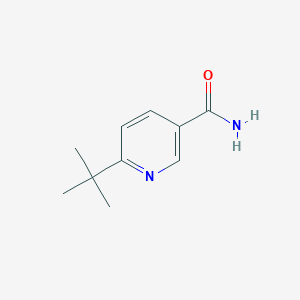

6-Tert-butylnicotinamide is a nicotinamide derivative featuring a tert-butyl substituent at the 6-position of the pyridine ring. Structurally, it consists of a pyridine core with a carboxamide group at position 3 and a bulky tert-butyl group at position 6 (Figure 1). This compound is synthesized through multi-step organic reactions, often involving nucleophilic substitution or coupling strategies. Characterization typically includes nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm identity and purity, as per standard protocols for title compounds .

Properties

IUPAC Name |

6-tert-butylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOCBBRTXBVYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Tert-butylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with tert-butylamine in the presence of a coupling agent such as di-tert-butyl dicarbonate. The reaction is typically catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of 6-tert-butylnicotinamide may involve large-scale reactions using similar reagents and catalysts. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylnicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

6-TBNA serves as a crucial building block in organic synthesis. Its chemical structure allows it to participate in various reactions:

- Oxidation : Can be oxidized to yield corresponding oxides.

- Reduction : Reduction reactions can convert it into different amine derivatives.

- Substitution : It can engage in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Nicotinic acid derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Various amine compounds |

| Substitution | Halogens (e.g., chlorine), Nucleophiles (e.g., amines) | Substituted derivatives |

The presence of the tert-butyl group enhances the compound's lipophilicity, thereby improving its biological activity and metabolic stability compared to its parent compound, nicotinamide.

6-TBNA exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Activity : Studies have shown that 6-TBNA possesses significant antibacterial properties. For example, it has been evaluated against various bacterial strains with promising results indicating its potential as an antimicrobial agent.

- Antitumor Activity : Preliminary research suggests that 6-TBNA may exhibit anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including prostate and breast cancer cells. The compound appears to induce apoptosis in these cells by interfering with DNA replication and repair mechanisms .

- Mechanisms of Action : The mode of action involves the modulation of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes are crucial for cellular processes including DNA repair, stress response, and apoptosis regulation.

Case Studies

Several case studies highlight the efficacy of 6-TBNA in various applications:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

-

Anti-inflammatory Effects :

- In murine models, administration of 6-TBNA resulted in significant reductions in paw edema compared to control groups, indicating potential anti-inflammatory effects.

-

Cancer Cell Proliferation :

- In vitro assays using breast cancer cell lines demonstrated that 6-TBNA inhibited cell growth by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-tert-butylnicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For instance, it may inhibit certain bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The tert-butyl group at position 6 introduces steric bulk and electron-donating effects, which contrast sharply with electron-withdrawing substituents (e.g., chlorine) found in analogs like 6-Chloro-N-tert-butylnicotinamide (). Key differences include:

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 6-Tert-butylnicotinamide | tert-butyl (6), CONH₂ (3) | C₁₀H₁₄N₂O | 178.23 | High lipophilicity, steric hindrance |

| 6-Chloro-N-tert-butylnicotinamide | Cl (6), CONH-t-Bu (3) | C₁₁H₁₅ClN₂O | 242.75 | Enhanced electrophilicity, dual substituent effects |

Structural Implications :

- Its electron-donating nature may stabilize the ring’s electron density.

- 6-Chloro-N-tert-butylnicotinamide : The chlorine atom (electron-withdrawing) at position 6 increases the ring’s electrophilicity, while the tert-butyl group on the amide nitrogen adds steric bulk to the side chain. This combination may influence binding affinity in biological systems .

Physicochemical and Functional Comparisons

- Lipophilicity: The tert-butyl group in both compounds enhances lipophilicity, but 6-Chloro-N-tert-butylnicotinamide’s chlorine atom may marginally reduce solubility in polar solvents compared to the non-halogenated analog.

- Reactivity : The chlorine substituent in 6-Chloro-N-tert-butylnicotinamide makes it more reactive in nucleophilic aromatic substitution (NAS) reactions, a property exploited in synthesizing complex heterocycles. In contrast, 6-Tert-butylnicotinamide’s steric hindrance may limit such reactivity .

Biological Activity

6-Tert-butylnicotinamide (6-TBNA) is a derivative of nicotinamide that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

6-TBNA is synthesized through the alkylation of nicotinamide with tert-butyl groups. The introduction of the bulky tert-butyl group is expected to influence the compound's pharmacokinetic properties, such as metabolic stability and bioavailability. Studies have shown that this modification can enhance the compound's resistance to metabolic degradation compared to its parent compound, nicotinamide .

The biological activity of 6-TBNA is primarily attributed to its role as a precursor for NAD+ (Nicotinamide adenine dinucleotide), which is crucial for various enzymatic reactions in cellular metabolism. Specifically, 6-TBNA has been shown to influence the activity of several NAD+-dependent enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs) .

- Sirtuins : These enzymes are involved in regulating cellular processes such as aging, transcription, and apoptosis. 6-TBNA may modulate sirtuin activity, potentially impacting cellular stress responses and longevity .

- PARPs : These enzymes play a significant role in DNA repair mechanisms. The presence of 6-TBNA could enhance the cellular capacity to repair DNA damage, thus contributing to cell survival under stress conditions .

Antioxidant Activity

Recent studies indicate that 6-TBNA exhibits antioxidant properties. It has been shown to reduce oxidative stress markers in various cell lines, suggesting its potential therapeutic role in conditions associated with oxidative damage .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of 6-TBNA, particularly in models of neurodegenerative diseases. For instance, it has been demonstrated to inhibit neuronal apoptosis in response to oxidative stress and excitotoxicity . This effect may be mediated through enhanced NAD+ levels, which support mitochondrial function and energy metabolism.

Anti-inflammatory Properties

In vitro studies have suggested that 6-TBNA can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in activated immune cells, which could have implications for treating inflammatory diseases .

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

A study conducted on neuronal cultures exposed to amyloid-beta showed that treatment with 6-TBNA significantly reduced cell death and improved cell viability. The mechanism was linked to enhanced NAD+ synthesis and subsequent activation of sirtuins involved in neuroprotection . -

Oxidative Stress Mitigation :

In a model of oxidative stress induced by hydrogen peroxide, cells treated with 6-TBNA exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls. This suggests a protective effect against oxidative damage .

Data Tables

Q & A

Q. What strategies ensure rigorous statistical analysis of dose-response data in 6-Tert-butylnicotinamide studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.